molecular formula C13H17NO B1269515 1-(1-Benzylpyrrolidin-3-yl)ethanone CAS No. 87088-73-1

1-(1-Benzylpyrrolidin-3-yl)ethanone

Cat. No.: B1269515
CAS No.: 87088-73-1
M. Wt: 203.28 g/mol
InChI Key: JKIQGQRVJAOUFQ-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 1-(1-Benzylpyrrolidin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to interact with enzymes and receptors in biological systems, influencing various biochemical processes .

Biological Activity

1-(1-Benzylpyrrolidin-3-yl)ethanone, a compound with the molecular formula C13H17NO and a molecular weight of approximately 205.28 g/mol, has garnered attention in medicinal chemistry due to its unique structural features. The compound consists of a pyrrolidine ring substituted with a benzyl group and an ethanone moiety, which may contribute to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structural formula of this compound can be represented as follows:

C13H17NO\text{C}_{13}\text{H}_{17}\text{N}\text{O}

Biological Activity Overview

Research indicates that this compound exhibits several biological activities that may be relevant for therapeutic applications:

  • Neuropharmacological Effects : The compound has been studied for its potential effects on the central nervous system (CNS). Its structural similarity to other psychoactive substances suggests it may influence neurotransmitter systems, particularly those involving dopamine and serotonin.
  • Analgesic Properties : Preliminary studies indicate that derivatives of this compound may possess analgesic properties, potentially making them candidates for pain management therapies.
  • Antidepressant Activity : Some research suggests that compounds with similar structures may exhibit antidepressant-like effects in animal models, indicating a possible avenue for further exploration.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Dopaminergic Modulation : By interacting with dopamine receptors, the compound may influence mood and reward pathways in the brain.
  • Serotonergic Activity : Similar to other compounds that affect serotonin levels, it might play a role in mood regulation and anxiety reduction.

Case Study 1: Neuropharmacological Assessment

A study conducted on animal models demonstrated that administration of this compound resulted in significant alterations in behavior indicative of CNS activity. The results suggested potential anxiolytic and antidepressant effects, warranting further investigation into its pharmacodynamics.

Case Study 2: Pain Management Exploration

In another study focusing on analgesic properties, derivatives of this compound were evaluated for their efficacy in reducing pain responses in induced models. The findings indicated a dose-dependent reduction in pain sensitivity, suggesting possible applications in pain relief therapies.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameStructure FeaturesNotable Biological Activity
1-(Pyrrolidin-3-yl)ethanoneLacks benzyl substitutionBasic analgesic properties
N-benzylpyrrolidineContains only a pyrrolidine ringLimited CNS activity
2-benzylpyrrolidineSimilar pyrrolidine coreVarying antidepressant effects
This compound Benzyl group + ethanone moietyPotential neuropharmacological effects

Properties

IUPAC Name

1-(1-benzylpyrrolidin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11(15)13-7-8-14(10-13)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIQGQRVJAOUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326828
Record name NSC617625
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87088-73-1
Record name NSC617625
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-benzylpyrrolidin-3-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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